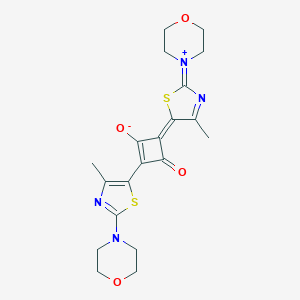
4-Methyl-3,5-dinitrobenzyl alcohol
Übersicht
Beschreibung
4-Methyl-3,5-dinitrobenzyl alcohol (MDBA) is a chemical compound that has been widely used in scientific research. It is a yellow crystalline solid that is soluble in organic solvents. MDBA is a nitroaromatic compound that has been used as a reagent for the detection of alcohols, phenols, and amines.
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyridinium Dinitrobenzyl Sulfates and Potassium (Dinitrobenzyl beta-D-Glucopyranosid)uronates : This study involves the synthesis of sulfates and glucuronides of 2,4-dinitrobenzyl alcohol and 2,6-dinitrobenzyl alcohol, which are major metabolites of dinitrotoluenes. These compounds are significant in studying the carcinogenicity of dinitrotoluenes (Mori et al., 1998).
General Method for Synthesis of 2,4-Dinitrobenzyl Ketones : This research demonstrates the use of 2,4-dinitrobenzyl alcohol derivatives in synthesizing 6-nitroindoles, which are important in chemical synthesis. Starting from non-racemic aldehydes, non-racemic 2-substituted 6-nitroindoles were obtained (Bujok et al., 2018).
Functionalization of Mesoporous Silica and Titanium Dioxide by Electron-Beam Irradiation : This study explores the functionalization of mesoporous silica MCM-41 and titanium dioxide with 4-nitrobenzyl alcohol and its derivatives, like 2,4-dinitrobenzyl alcohol, for medical applications and drug delivery systems (Ghafoorzadeh et al., 2021).
Radioiodinated 2-Nitrobenzyl Carbamates as Bioreductive Alkylating Agents for Tissue Hypoxia : In this study, 4-iodo-2-nitrobenzyl alcohol and 4-iodo-2,6-dinitrobenzyl alcohol are investigated for their potential in imaging tissue hypoxia, demonstrating a biomedical application (Culbert et al., 1993).
Wirkmechanismus
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Methyl-3,5-dinitrobenzyl alcohol are not well-studied. As a small, lipophilic molecule, it’s likely to be well-absorbed and distributed throughout the body. The presence of nitro groups may affect its metabolism and excretion .
Result of Action
The molecular and cellular effects of this compound’s action are not well-documented. Given its structural similarity to benzyl alcohol, it may share some of its effects, such as membrane disruption or enzyme inhibition. These effects could be modified by the presence of the nitro groups and the additional methyl group .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, pH could affect its ionization state and therefore its absorption and distribution. Temperature, light, and humidity could also affect its stability .
Eigenschaften
IUPAC Name |
(4-methyl-3,5-dinitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-5-7(9(12)13)2-6(4-11)3-8(5)10(14)15/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFABPPYLLXJWIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401743 | |
| Record name | 4-Methyl-3,5-dinitrobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171809-20-4 | |
| Record name | 4-Methyl-3,5-dinitrobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171809-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-3,5-dinitrobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid](/img/structure/B64194.png)






![2-{[2-(Phenylsulfonyl)ethyl]thio}ethanohydrazide](/img/structure/B64210.png)



